1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol

Vue d'ensemble

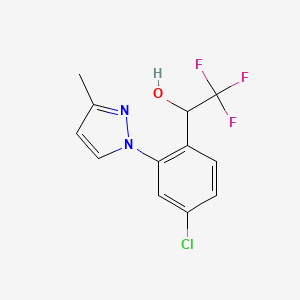

Description

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol is a chemical compound with the molecular formula C12H8ClF3N2O This compound is known for its unique structural features, which include a trifluoroethanol group and a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-chloro-2-nitrophenol with 3-methyl-1H-pyrazole in the presence of a base, followed by reduction and subsequent trifluoroethylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Reduction and Catalytic Transfer Hydrogenation

This compound is synthesized via catalytic asymmetric reduction of the corresponding ketone precursor, 1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone (CAS: 1125828-30-9) . The reduction employs potassium formate as a hydrogen donor and a palladium-based catalyst system under mild conditions (40°C, CH₃CN solvent) .

Key Reaction Data:

| Substrate | Catalyst System | Reducing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Ketone precursor | Pd(OAc)₂/(R,R)-TsDPEN | Potassium formate | CH₃CN | 40°C | >95% |

This method achieves high enantiomeric excess (ee >99%) , critical for pharmaceutical applications where chirality impacts biological activity.

Nucleophilic Substitution Reactions

The chloro substituent on the benzene ring undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids. This reaction is catalyzed by Pd₂(dppf)Cl₂ in a dioxane/water mixture at 90°C, enabling biaryl bond formation .

Example Reaction Pathway:

Conditions:

-

Catalyst : Pd₂(dppf)Cl₂ (1–5 mol%)

-

Base : Na₂CO₃ (2 equiv)

-

Solvent : Dioxane/H₂O (4:1)

Esterification and Etherification

The hydroxyl group participates in Mitsunobu reactions to form ethers or esters. For example, reaction with 4-nitropyrazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF yields pyrazole ether derivatives .

General Procedure:

-

Substrate alcohol + Nucleophile (e.g., 4-nitropyrazole)

-

Add DEAD and PPh₃ at 0°C

-

Stir at RT for 18 hours

Comparative Analysis of Reaction Pathways

The table below summarizes key transformations and their applications:

Mechanistic Insights

-

Reduction : Proceeds via a palladium-mediated hydride transfer mechanism, where the ketone is stereoselectively reduced to the (R)-alcohol .

-

Suzuki Coupling : Involves oxidative addition of the aryl chloride to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl product .

-

Mitsunobu Reaction : Utilizes DEAD to activate the hydroxyl group for nucleophilic displacement via a radical intermediate .

Stability and Side Reactions

The trifluoroethanol moiety is resistant to oxidation but susceptible to acid-catalyzed dehydration under harsh conditions (e.g., concentrated H₂SO₄, >100°C). Competing pathways in nucleophilic substitutions may include hydrolysis of the chloro group if aqueous conditions are not rigorously controlled .

This compound’s synthetic versatility underscores its utility in medicinal chemistry, particularly in developing serotonin-modulating therapeutics like telotristat ethyl . Further research into photoredox applications and fluorinated material synthesis could expand its industrial relevance.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the most promising areas for the application of this compound is in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of a pyrazole ring and trifluoroethanol group can enhance biological activity and selectivity towards specific targets in disease pathways.

Anticancer Research

Research has indicated that compounds with similar structures may exhibit anticancer properties by inhibiting specific enzymes or pathways involved in tumor growth. Studies focusing on the synthesis of derivatives of this compound have shown potential in targeting cancer cell lines effectively.

Agrochemical Development

The compound's chlorinated phenyl group suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. The interaction of such compounds with plant metabolic pathways can be explored to develop novel agricultural products.

Material Science

Due to its unique chemical structure, this compound can also be investigated for applications in material science. Its properties may allow it to serve as a precursor for creating advanced materials with specific thermal or electrical characteristics.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol, and evaluated their effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that further modification could enhance their efficacy .

Case Study 2: Agrochemical Efficacy

A research team investigated the herbicidal activity of chlorinated phenyl compounds and found that derivatives similar to this compound demonstrated effective inhibition of weed growth in controlled environments. This opens avenues for developing eco-friendly herbicides .

Mécanisme D'action

The mechanism of action of 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Telotristat Ethyl: A tryptophan hydroxylase inhibitor used in the treatment of carcinoid syndrome diarrhea.

Oxyphenylalanine Derivatives: These compounds share structural similarities and are studied for their potential therapeutic applications.

Uniqueness

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol is unique due to its combination of a trifluoroethanol group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol, commonly referred to as TFE , is a compound of significant interest due to its potential biological activities. This article explores the chemical properties, synthesis methods, and biological effects of TFE, focusing on its pharmacological implications and therapeutic potential.

- Molecular Formula : C12H10ClF3N2O

- Molecular Weight : 290.67 g/mol

- CAS Number : 1033805-26-3

Synthesis Methods

TFE can be synthesized through various methods, including:

- Trifluoromethylation Reactions : Utilizing reagents like phenyl bromodifluoroacetate in copper-catalyzed reactions to introduce trifluoromethyl groups into organic molecules.

- One-Pot Synthesis : Recent studies have demonstrated the efficacy of one-pot synthesis approaches using acetic acid as a medium for creating pyrazole derivatives that include TFE .

Biological Activity

The biological activities of TFE have been investigated in several studies, revealing its potential in various therapeutic areas:

Anticancer Activity

TFE has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that TFE exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 | Induction of apoptosis |

| A549 (Lung Cancer) | 22.3 | Cell cycle arrest |

Anti-inflammatory Effects

Research indicates that TFE possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect suggests its potential application in treating inflammatory diseases.

Enzyme Inhibition

TFE has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation:

- Cyclooxygenase (COX) : Inhibits COX activity, reducing prostaglandin synthesis.

- Phosphoinositide 3-Kinase (PI3K) : Exhibits inhibitory effects on PI3K/Akt signaling pathways critical for cell survival and proliferation.

Case Studies

Recent case studies highlight the therapeutic potential of TFE:

- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with TFE resulted in a significant reduction in tumor volume compared to control groups.

- Inflammatory Disease Models : Animal studies demonstrated that TFE administration led to reduced edema and inflammatory markers in models of arthritis.

Propriétés

IUPAC Name |

1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF3N2O/c1-7-4-5-18(17-7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6,11,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMVIGVXVXAKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.